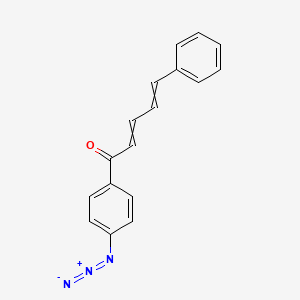
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one is a compound of significant interest in the field of organic chemistry. This compound features an azide group attached to a phenyl ring, which is further connected to a conjugated penta-2,4-dien-1-one system. The presence of the azide group makes it a versatile intermediate for various chemical transformations, particularly in click chemistry and bioconjugation applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-azidobenzaldehyde and acetophenone.
Condensation Reaction: The key step involves a condensation reaction between 4-azidobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired penta-2,4-dien-1-one system.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common reagents used in these reactions include copper catalysts for click chemistry, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include triazoles, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications:
Bioconjugation: The azide group allows for the selective modification of biomolecules, making it useful in bioconjugation techniques.
Material Science: The compound is used in the development of functional materials, including fluorescent dyes and polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one primarily involves its azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound acts as a linker between different molecular entities . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one can be compared with other azide-containing compounds:
N-(4-Azidophenyl)-carbazole: This compound also features an azide group and is used in similar applications such as click chemistry and fluorescent dye synthesis.
4-Azidophenyl glyoxal: Another azide-containing compound used in bioconjugation and material science.
The uniqueness of this compound lies in its conjugated penta-2,4-dien-1-one system, which provides additional reactivity and versatility compared to other azide-containing compounds.
Eigenschaften
CAS-Nummer |
42280-42-2 |
|---|---|
Molekularformel |
C17H13N3O |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
1-(4-azidophenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13N3O/c18-20-19-16-12-10-15(11-13-16)17(21)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
InChI-Schlüssel |
UNNQILDJYWCWBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


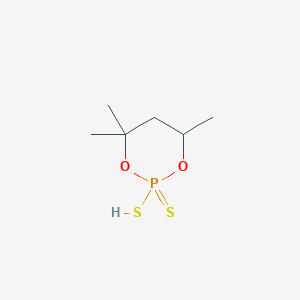
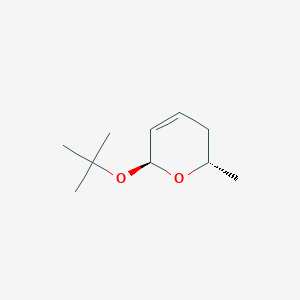
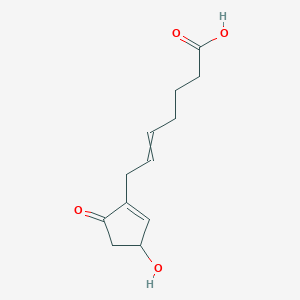
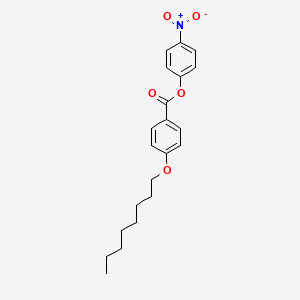
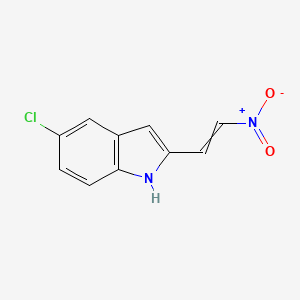
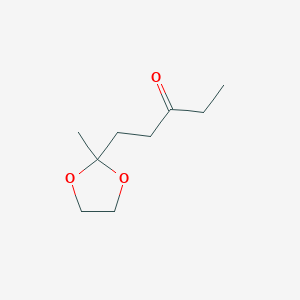
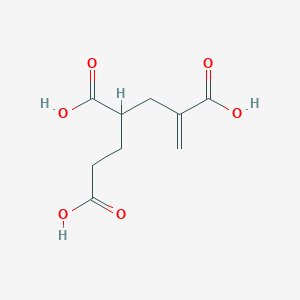
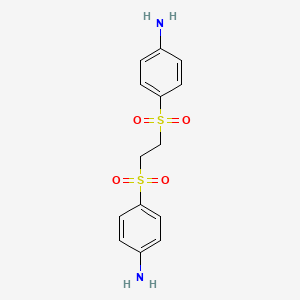
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
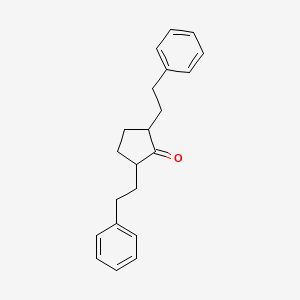
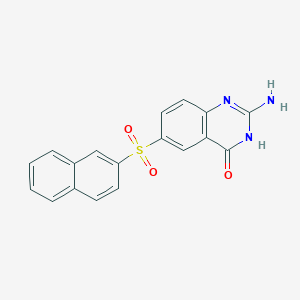


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)
